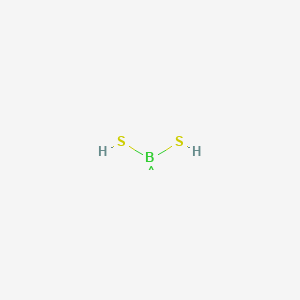
Bis(sulfanyl)boranyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(sulfanyl)boranyl is a compound that features a boron atom bonded to two sulfanyl groups. This unique structure imparts interesting chemical properties, making it a subject of study in various fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(sulfanyl)boranyl typically involves the reaction of boron trihalides with thiols under controlled conditions. For instance, boron trichloride can react with hydrogen sulfide to form this compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant flow rates is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Bis(sulfanyl)boranyl undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form boron-sulfur compounds.
Reduction: It can be reduced to form boron-hydride compounds.
Substitution: It can undergo substitution reactions where the sulfanyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride are used, and the reactions are conducted under an inert atmosphere.
Substitution: Various nucleophiles can be used for substitution reactions, and the conditions depend on the specific nucleophile used.
Major Products
The major products formed from these reactions include boron-sulfur compounds, boron-hydride compounds, and substituted boron compounds .
Scientific Research Applications
Bis(sulfanyl)boranyl has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other boron-containing compounds.
Biology: It is studied for its potential use in biological systems due to its unique chemical properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of bis(sulfanyl)boranyl involves its ability to form stable complexes with various metals. This property is due to the presence of the sulfanyl groups, which can coordinate with metal ions. The molecular targets and pathways involved in its action are still under investigation, but it is known to interact with metal-containing enzymes and proteins .
Comparison with Similar Compounds
Similar Compounds
Boronic acids: These compounds also contain boron but have different functional groups attached.
Boranes: These are boron-hydride compounds with different reactivity.
Borates: These are boron-oxygen compounds with different chemical properties
Uniqueness
Bis(sulfanyl)boranyl is unique due to the presence of sulfanyl groups, which impart distinct chemical properties compared to other boron-containing compounds. Its ability to form stable complexes with metals and undergo various chemical reactions makes it a versatile compound in scientific research and industrial applications .
Properties
CAS No. |
61552-12-3 |
|---|---|
Molecular Formula |
BH2S2 |
Molecular Weight |
77.0 g/mol |
InChI |
InChI=1S/BH2S2/c2-1-3/h2-3H |
InChI Key |
BYSPLJJCBQNVAD-UHFFFAOYSA-N |
Canonical SMILES |
[B](S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















